Molecular Weight Reduction vs. Bicalutamide and Enzalutamide: Implications for Ligand Efficiency and Physicochemical Drug-Space
The target compound possesses a molecular weight (MW) of 317.4 g/mol , which is 26.2% lower than bicalutamide (430.37 g/mol) [1] and 31.7% lower than enzalutamide (464.09 g/mol) [2]. A lower MW is generally associated with improved ligand efficiency and more favorable absorption, distribution, metabolism, and excretion (ADME) properties, provided potency is retained [3].
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 317.4 |
| Comparator Or Baseline | Bicalutamide: 430.37; Enzalutamide: 464.09 |
| Quantified Difference | Target is 112.97 g/mol lower than bicalutamide (26.2% reduction) and 146.69 g/mol lower than enzalutamide (31.7% reduction) |
| Conditions | Standard molecular weight calculated from molecular formula; data sourced from Chemsrc (target), IUPHAR/BPS Guide to Pharmacology (comparators) |
Why This Matters
Significantly lower molecular weight positions this compound in a more favorable region of drug-like chemical space (Lipinski's Rule of 5: MW <500), which is critical for libraries requiring permeability and oral bioavailability.
- [1] IUPHAR/BPS Guide to Pharmacology. Bicalutamide ligand page. Available at: https://www.guidetomalariapharmacology.org/GRAC/LigandDisplayForward?ligandId=2860 View Source
- [2] IUPHAR/BPS Guide to Pharmacology. Enzalutamide ligand page. Available at: https://www.guidetomalariapharmacology.org/GRAC/LigandDisplayForward?ligandId=6812 View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. View Source
